3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid
Description
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-1-2-15-9(5-8)6-3-7(4-6)10(16)17/h1-2,5-7H,3-4H2,(H,16,17) |
InChI Key |
WNDQCXHYIDQOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material and Key Steps
- The synthesis begins with readily available cyclobutane derivatives, such as 4-oxocyclobutane precursors.
- These precursors are converted into their trifluoromethyl carbinols through the treatment with TMSCF3 (trimethylsilyl trifluoromethyl) and fluoride sources, facilitating nucleophilic trifluoromethylation.
- The resulting trifluoromethylated cyclobutanols are then subjected to deoxygenation, either by Bu3SnH-mediated radical deoxygenation or via sulfonation and elimination sequences, leading to the formation of the trifluoromethylcyclobutane core.
Key Research Findings
- The process involves the conversion of cyclobutanones to trifluoromethyl carbinols (Scheme 2 in).
- Deoxygenation of bis-carboxylate systems using Bu3SnH yields the target acid after decarboxylation.
- The alternative route involves triflate formation followed by elimination and hydrogenation, producing the cis-isomer predominantly due to steric hindrance from the CF3 group.
Material Data Table
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclobutanone to trifluoromethyl carbinol | TMSCF3, fluoride source | ~75% | On 20 g scale, using TMEDA/DMF |
| Deoxygenation | Bu3SnH or sulfonation/elimination | 23-40% overall | Scalable, avoids toxic reagents |
Synthesis via Sulfur Tetrafluoride (SF4) and Nitrile Intermediates
Approach Overview
- This method involves the transformation of nitrile derivatives into trifluoromethyl cyclobutane derivatives through a sequence of oxidation, deoxofluorination, and hydrolysis.
- The initial nitrile is converted into a ketone via oxidative cleavage, then fluorinated with SF4-HF to form gem-difluoronitriles.
- Hydrolysis yields the carboxylic acid, which can be further functionalized to incorporate the pyridyl group.
Research Data
- The process was successfully scaled to produce several grams of the target compound.
- The nitrile to acid conversion achieved yields around 64%, with subsequent fluorination steps yielding the desired trifluoromethyl cyclobutane derivatives.
Material Data Table
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nitrile to ketone | NaIO4/RuCl3 | 86% | Double bond cleavage |
| Ketone to gem-difluoronitrile | SF4-HF | 55% | Deoxofluorination |
| Nitrile hydrolysis | NaOH | 64% | Final acid formation |
Adaptation to Pyridyl Derivative
The synthesis of 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid involves an additional step of introducing the pyridyl group, typically via nucleophilic substitution or coupling reactions on the cyclobutane core. The pyridyl group can be introduced through:
- Nucleophilic aromatic substitution on a suitable halogenated precursor.
- Cross-coupling reactions such as Suzuki or Stille coupling if a halogenated cyclobutane intermediate is available.
Key Considerations
- The pyridyl ring's position (2-position) necessitates regioselective functionalization.
- The overall synthetic route should be compatible with the sensitive trifluoromethyl and carboxylic acid functionalities.
Summary of Research-Backed Methods
| Method | Starting Materials | Key Reactions | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Method 1 | Cyclobutanone derivatives | CF3 addition, deoxygenation | 23-40% | Scalable, robust | Multi-step, requires careful control |
| Method 2 | Nitrile derivatives | Oxidation, fluorination, hydrolysis | ~64% | Good for large scale | Requires handling of SF4, toxic reagents |
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclobutane Moieties
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
- Molecular Formula : C₆H₇F₃O₃
- Molecular Weight : 188.11 g/mol
- Key Differences: Replaces the pyridyl group with a hydroxyl group on the cyclobutane ring.
- Similarity Score : 0.95 (structural similarity due to cyclobutane and trifluoromethyl groups) .
1-(Trifluoromethyl)cyclobutanecarboxylic acid
- Molecular Formula : C₆H₇F₃O₂
- Molecular Weight : 168.11 g/mol
- Key Differences : The trifluoromethyl group is at the 1-position of the cyclobutane instead of the 3-position. Positional isomerism affects electronic distribution and steric interactions, altering reactivity in coupling reactions .
3-(Difluoromethyl)cyclobutanecarboxylic acid
- Molecular Formula : C₆H₈F₂O₂
- Molecular Weight : 162.12 g/mol
Pyridine-Containing Analogues
4-(Trifluoromethyl)-3-pyridinecarboxylic acid
- Molecular Formula: C₇H₄F₃NO₂
- Molecular Weight : 191.11 g/mol
- Key Differences : Lacks the cyclobutane ring, resulting in a planar structure. Exhibits a higher melting point (147°C ) and density (1.48 g/cm³ ) due to stronger intermolecular forces .
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl ketone
- Molecular Formula : C₂₀H₁₅F₃N₂O₃S
- Molecular Weight : 420.40 g/mol
- Key Differences : A ketone-containing derivative with a methylsulfonyl group. Demonstrated potent COX-2 inhibition (IC₅₀ = 0.05 μM), highlighting the importance of sulfonyl groups in enzyme binding, unlike the carboxylic acid functionality in the target compound .
Functional Group Variants
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid
- Molecular Formula : C₈H₁₁F₃O₂
- Molecular Weight : 196.17 g/mol
- Key Differences : Cyclohexane ring instead of cyclobutane, reducing ring strain but increasing conformational flexibility. Lower similarity score (0.84 ) due to diminished steric effects .
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
- Molecular Formula : C₁₅H₁₀F₃N₂O₂S
- Molecular Weight : 360.31 g/mol
- Key Differences: Incorporates a thienopyridine scaffold, enhancing π-π stacking interactions. The amino group introduces hydrogen-bonding capabilities absent in the target compound .
Biological Activity
3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic acid is a complex organic compound notable for its unique structure that includes a cyclobutane ring, a carboxylic acid functional group, and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its promising biological activities and potential therapeutic applications.
Research indicates that this compound exhibits notable biological activity, particularly in the modulation of enzyme activities and interactions with lipid membranes. The specific biological mechanisms underlying these effects are still being elucidated, but preliminary studies suggest that the compound may interact with various biological targets.
Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies have shown that it may exhibit antibacterial properties against certain strains of bacteria.
- Anticancer Properties : Preliminary data suggest that it could inhibit the growth of specific cancer cell lines.
- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were reported to be in the micromolar range, suggesting moderate potency.
- Antimicrobial Studies : Research conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a notable reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
To better understand the significance of this compound within its class of compounds, a comparison with related compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | CHFO | Simpler structure without pyridine |
| 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | CHFO | Contains a phenyl group instead of pyridine |
| 1-(Trifluoromethyl)cyclobutanecarboxylic acid | CHFO | Lacks additional functional groups like pyridine |
The unique aspect of this compound lies in its combination of structural features that enhance its biological activity compared to simpler analogs.
Q & A
Q. What spectroscopic techniques are optimal for characterizing the cyclobutane ring and trifluoromethyl group in 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy : Stretching vibrations for the carboxylic acid (2500–3300 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) and C-F bonds (1100–1250 cm⁻¹) .
- X-ray Crystallography : Resolve spatial arrangement and bond angles, particularly the cyclobutane ring’s puckering and the pyridyl group’s orientation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Use nitrile gloves compliant with EN374 standards to prevent permeation .
- Wear safety goggles with side shields and lab coats to avoid skin/eye contact .
- Engineering Controls:
- Conduct reactions in a fume hood to mitigate inhalation risks .
- Incompatibility Warnings:
- Avoid strong acids/bases to prevent decomposition or hazardous reactions (e.g., decarboxylation) .
Q. How can researchers design a synthesis route to minimize cyclobutane ring strain?
Methodological Answer:
- Stepwise Cyclization: Use [2+2] photocycloaddition under UV light to form the cyclobutane ring, ensuring low temperatures (0–10°C) to reduce side reactions .
- Protecting Groups: Temporarily protect the carboxylic acid with tert-butyl esters to prevent steric hindrance during ring formation .
- Post-Synthetic Modifications: Introduce the trifluoromethylpyridyl group via Suzuki-Miyaura coupling after cyclobutane formation to avoid destabilizing intermediates .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s interaction with biological targets?
Methodological Answer:
- Computational Modeling:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting the electron-withdrawing effect of the CF₃ group .
- Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions with enzymes, noting steric clashes caused by the bulky pyridyl-CF₃ moiety .
- Experimental Validation:
- Compare inhibition kinetics (e.g., IC₅₀) of the compound against analogs lacking the CF₃ group to isolate electronic contributions .
Q. How can researchers resolve discrepancies in reported solubility data for this compound across polar solvents?
Methodological Answer:
- Systematic Solubility Testing:
- Controlled Crystallization:
Q. What strategies optimize the coupling of the 4-(trifluoromethyl)-2-pyridyl moiety to the cyclobutane core?
Methodological Answer:
- Catalytic System Optimization:
- Microwave-Assisted Synthesis:
- Reduce reaction time from 24 hours to 30 minutes by irradiating at 100°C (monitor progress with TLC, eluent: ethyl acetate/hexane 1:1) .
- Purification Challenges:
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability during storage?
Methodological Answer:
- Accelerated Stability Studies:
- Comparative DSC Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
